![molecular formula C10H9N5O3 B3500246 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide](/img/structure/B3500246.png)
2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide
Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide, also known as NPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPA is a pyrazole derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide is not completely understood. It has been suggested that 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide may inhibit the activity of certain enzymes involved in inflammation and cancer development. Additionally, 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide may induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various diseases. 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and anti-cancer properties. However, 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide has some limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several potential future directions for the study of 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide. One area of interest is the development of 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide derivatives with improved solubility and reduced toxicity. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide and its potential therapeutic applications. 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide may also have potential as a diagnostic tool for certain diseases, as it has been shown to have high affinity for certain receptors. Finally, the use of 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide in combination with other drugs may lead to improved therapeutic outcomes in the treatment of various diseases.
Conclusion:
In conclusion, 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide, or 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions. While 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide has some limitations, it has several advantages for use in lab experiments and may have significant potential as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. 2-(3-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-10(12-8-2-1-4-11-6-8)7-14-5-3-9(13-14)15(17)18/h1-6H,7H2,(H,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSUCDPYSISPHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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